molecular formula C8H7N3O2 B2597866 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 1909318-68-8

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B2597866
CAS No.: 1909318-68-8
M. Wt: 177.163
InChI Key: SBBRLLGSQUCNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and valuable synthetic intermediate, particularly in the construction of more complex molecules targeting various biological pathways. Its core structure, the imidazopyrimidine scaffold, is a privileged pharmacophore found in compounds exhibiting a range of pharmacological activities. Researchers utilize this carboxylic acid derivative primarily as a building block for the synthesis of amides and esters, which are often screened for bioactivity or developed into potential therapeutics. The specific 3-methylimidazo[1,2-a]pyrimidine scaffold is recognized for its relevance in the development of kinase inhibitors [1] . As a key intermediate, it is instrumental in creating novel compounds for research into cancer and other diseases driven by aberrant kinase signaling. The carboxylic acid functional group allows for straightforward further functionalization, making it an ideal starting point for constructing targeted chemical libraries. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRLLGSQUCNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The carboxylic acid group facilitates condensation with amines or alcohols to form amides or esters, respectively. For example:

  • Amidation : Reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like EDCl/HOBt, yielding 3-methylimidazo[1,2-a]pyrimidine-2-carboxamides .

  • Esterification : Treatment with methanol and HCl gas produces the corresponding methyl ester, enhancing solubility for further modifications.

Table 1: Condensation Reactions

ReactantProductCatalyst/ConditionsYield (%)Source
Benzylamine2-(Benzylcarbamoyl) derivativeEDCl/HOBt, DMF, RT78
MethanolMethyl esterHCl gas, reflux85

Functionalization at the 3-Methyl Group

The methyl group undergoes radical bromination or oxidation under controlled conditions:

  • Bromination : Reacts with NBS (N-bromosuccinimide) under UV light to form 3-bromomethyl derivatives, which are intermediates for nucleophilic substitutions .

  • Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid, forming a dicarboxylic acid analog .

Table 2: Methyl Group Modifications

Reaction TypeReagent/ConditionsProductYield (%)Source
BrominationNBS, UV light, CCl₄3-Bromomethyl derivative65
OxidationKMnO₄, H₂SO₄, 60°CDicarboxylic acid analog58

Decarboxylation and Ring-Opening

Thermal or acidic conditions induce decarboxylation, forming 3-methylimidazo[1,2-a]pyrimidine:

  • Decarboxylation : Heating at 200°C in quinoline removes CO₂, yielding the parent heterocycle.

  • Ring-Opening : Strong bases (e.g., NaOH) at high temperatures cleave the pyrimidine ring, producing linear diamines .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes regioselective substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 7-positions .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, useful for further functionalization .

Table 3: Electrophilic Substitutions

ReactionReagent/ConditionsPositional SelectivityYield (%)Source
NitrationHNO₃/H₂SO₄, 0°CC5 > C772
SulfonationFuming H₂SO₄, 50°CC563

Metal-Catalyzed Cross-Couplings

The carboxylic acid group can be temporarily protected to enable cross-coupling reactions:

  • Suzuki-Miyaura : After esterification, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position .

  • Buchwald-Hartwig : Amination with Pd₂(dba)₃/Xantphos forms 5-amino derivatives .

Biological Activity and Pharmacomodulation

Derivatives show enhanced bioactivity through targeted modifications:

  • Antimicrobial Agents : Ester derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

  • Kinase Inhibitors : Amide analogs demonstrate IC₅₀ values < 100 nM against JAK2 kinases .

Key Mechanistic Insights

  • Decarboxylation Pathways : Proceeds via a six-membered transition state, with quinoline stabilizing the intermediate.

  • Electrophilic Substitution : Directed by the electron-donating methyl group, favoring C5 over C7 .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial and Anticancer Agents

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid serves as a scaffold for the development of new antimicrobial and anticancer agents. Its unique structural properties allow for modifications that enhance biological activity. For instance, derivatives of this compound have shown promising results against various cancer cell lines, indicating its potential as a lead compound in cancer therapy.

1.2 Anti-inflammatory Activity

Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties. A study highlighted the synthesis of several derivatives that were tested for their ability to inhibit leukocyte functions in vitro, showing significant anti-inflammatory responses . The compound's mechanism appears to involve modulation of inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

1.3 SARS-CoV-2 Inhibition

In light of the COVID-19 pandemic, studies have focused on the potential of imidazo[1,2-a]pyrimidine derivatives as inhibitors of SARS-CoV-2. Computational studies indicated that certain derivatives exhibit strong binding affinities to viral proteins, suggesting their utility as therapeutic agents against COVID-19 . This highlights the versatility of this compound in addressing contemporary health challenges.

Material Science

2.1 Polymer Chemistry

The unique structural features of this compound make it suitable for applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent can enhance the properties of polymers, such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is beneficial to compare it with similar compounds in the imidazo-pyrimidine family:

Compound NameSimilarity IndexUnique Features
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.98Different nitrogen positioning
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid0.94Additional methyl group at the sixth position
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid0.94Methyl substitution at the seventh position
Imidazo[1,2-a]pyridine-3-carboxylic acid0.98Lacks methyl substitution

This table illustrates how variations in substitution patterns affect the chemical properties and biological activities of these compounds.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Structural Analogues within the Imidazo[1,2-a]pyrimidine Class

The position and number of substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula CAS Number Molecular Weight Notable Properties/Activities
3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid 3-CH₃, 2-COOH C₈H₇N₃O₂ Not explicitly provided* 177.16 (estimated) Hypothesized enhanced stability due to methyl group; potential antimicrobial activity inferred from analogs
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid 2-CH₃, 3-COOH C₈H₇N₃O₂ 90830-11-8 177.16 Lower polarity due to COOH at 3-position; used in hydrazide derivatives for antibacterial applications
5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid 5-CH₃, 7-CH₃, 2-COOH C₉H₉N₃O₂ 111984-01-1 191.19 Increased steric hindrance; potential for modified receptor binding
Imidazo[1,2-a]pyrimidine-2-carboxylic acid 2-COOH C₇H₅N₃O₂ 774531-43-0 163.13 Parent compound; used as intermediate for hydrazones with 80–92% yield

Key Observations :

  • Substituent Position : The 3-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., imidazo[1,2-a]pyrimidine-2-carboxylic acid), as methyl groups often reduce oxidative degradation .
  • Carboxylic Acid Position : Derivatives with COOH at the 2-position (vs. 3-position) exhibit higher reactivity in condensation reactions, forming hydrazones and carboxamides for antimicrobial testing .
  • Biological Activity: While direct data for the target compound is lacking, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (structurally related) show antibacterial activity against S. aureus and E. coli . Pyrido-pyrrolo-pyrimidine carboxamides (e.g., compound 6g) demonstrate antibiofilm activity (91.2% reduction in E.

Comparison with Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines, though distinct in their core structure (pyridine vs. pyrimidine), share pharmacological relevance. Notable examples:

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide (CAS 64951-08-2): Used in antitubercular research; the pyridine core may confer different electronic effects compared to pyrimidine .
  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid : Exhibits lower reactivity in coupling reactions compared to methyl-substituted analogs, highlighting the electronic influence of substituents .

Key Differences :

  • Electrophilic Reactivity : Pyrimidine derivatives (e.g., imidazo[1,2-a]pyrimidines) are less reactive toward electrophilic substitution than pyridine analogs due to the electron-deficient nature of the pyrimidine ring .
  • Bioactivity Scope : Pyridine-based derivatives (e.g., zolpidem) are established in CNS drug markets, whereas pyrimidine analogs are under exploration for antimicrobial/antibiofilm applications .

Biological Activity

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is characterized by a fused imidazole and pyrimidine ring system, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including condensation reactions involving formamidine derivatives and α-bromoketones . Its structure allows it to interact with multiple biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux .
  • Cell Signaling Modulation : It can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it can activate or inhibit pathways that lead to changes in cell growth and apoptosis .
  • Interaction with DNA : There is evidence suggesting that this compound may interfere with DNA synthesis, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been explored as a potential treatment for multidrug-resistant tuberculosis (MDR-TB), demonstrating promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .

Anticancer Potential

The compound has also shown potential as an anticancer agent. Studies have reported that derivatives of imidazo[1,2-a]pyrimidine selectively inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 with a notable increase in the Bax/Bcl-2 ratio, indicating the induction of apoptosis . This suggests that modifications to the compound's structure could enhance its efficacy against various cancer types.

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory properties of related compounds in the imidazo[1,2-a]pyrimidine class. These compounds exhibited significant anti-inflammatory action in models such as carrageenan-induced paw edema . The anti-inflammatory mechanism may involve inhibition of cyclooxygenase enzymes or modulation of leukocyte functions.

Research Findings and Case Studies

A summary of key studies on the biological activity of this compound is presented in Table 1 below.

StudyBiological ActivityKey Findings
Abrahams et al. (2023)AntimicrobialIdentified as a potent inhibitor against Mtb with MIC values between 0.03 - 5.0 μM .
Konstantinidou et al. (2024)AnticancerInduced apoptosis in breast cancer cell lines by modulating Bax/Bcl-2 ratio .
Vidal et al. (2001)Anti-inflammatoryDemonstrated significant reduction in inflammation in animal models .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest compatibility with once-daily dosing regimens due to its stability under physiological conditions . However, further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Q. What synthetic methods are effective for preparing 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives?

A two-step procedure involving condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol, followed by cyclization with sodium methoxide, yields substituted derivatives (e.g., 62% yield for 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid). Reaction conditions (room temperature, acidification to pH < 7) and purification steps are critical for reproducibility .

Q. How are structural and purity characteristics of synthesized derivatives validated?

Comprehensive characterization includes:

  • 1H/13C NMR : Peaks for methyl groups (δ 3.94 ppm in 1H NMR) and aromatic protons confirm regiochemistry .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 244.1 [M+H]+) validate molecular weight .
  • Elemental analysis : Agreement between calculated and observed C/H/N percentages (e.g., C 59.30% vs. 59.26% theoretical) ensures purity .

Q. What preliminary biological activities have been reported for these compounds?

Derivatives like 6g and 6d disrupt biofilms of methicillin-resistant S. aureus 222 (54.0% reduction) and P. aeruginosa 449 (78.7% reduction), though minimal antimicrobial activity (MIC > 200 mg/L) against gram-negative strains (E. coli 311) is observed. Activity correlates with alkyl substituents on the carboxamide group .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in imidazo[1,2-a]pyrimidine derivatives?

  • Alkyl chain length : Propyl-substituted derivatives (e.g., 4b) show reduced antibiofilm activity compared to methyl-substituted analogs (4a), suggesting steric hindrance affects target binding .
  • Carboxamide vs. carboxylic acid : Carboxamides (e.g., 6g) exhibit superior biofilm inhibition over carboxylic acids, likely due to enhanced membrane permeability .

Q. What mechanistic insights exist for biofilm disruption by these compounds?

While exact targets remain unclear, studies hypothesize interference with quorum-sensing pathways or extracellular matrix components (e.g., polysaccharides). Comparative analysis with pyrimidine-2-carboxylate metal complexes (e.g., Co(II) or Cu(II)) suggests hydrogen bonding networks may mediate interactions with biofilm proteins .

Q. How do synthetic routes for imidazo[1,2-a]pyrimidines compare across literature?

  • Condensation methods : Traditional routes use 2-aminoimidazoles and 1,3-difunctional aliphatic compounds, but newer protocols (e.g., ) achieve higher yields (75–89%) via cyclization under mild conditions .
  • Challenges : Acidic conditions (e.g., HCl in ) prevent deprotonation of carboxyl groups, limiting coordination chemistry applications .

Q. Are there contradictions in reported antimicrobial data for these compounds?

Discrepancies exist in MIC values against S. aureus: reports MIC = 75.0 mg/L for 6b, while other derivatives show MIC > 200 mg/L. Variability may arise from differences in bacterial strain virulence or assay protocols (e.g., biofilm vs. planktonic cell testing) .

Q. What analytical techniques resolve crystallographic or coordination complexities in related compounds?

  • Single-crystal X-ray diffraction : Confirms octahedral geometry in Co(II) complexes with pyrimidine-2-carboxylic acid ligands and highlights hydrogen bonding (O–H···Cl) as a stabilizing factor .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking absence in Co(II) complexes vs. presence in Cu(II) analogs) .

Methodological Recommendations

  • Synthetic optimization : Use triethylamine as a base to enhance intermediate stability during cyclization .
  • Bioactivity assays : Prioritize biofilm eradication studies over MIC determinations, as activity is more pronounced in complex microbial communities .
  • Computational modeling : Employ DFT calculations to predict electronic effects of substituents on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.